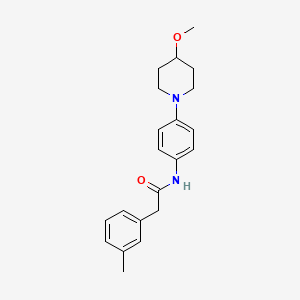

![molecular formula C8H5KN2O2 B2353980 Potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate CAS No. 2580205-48-5](/img/structure/B2353980.png)

Potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

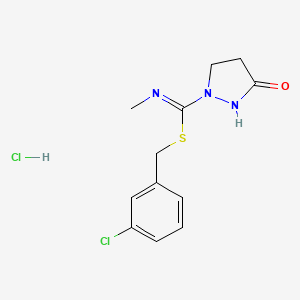

Potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It has a molecular weight of 200.24 .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including this compound, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A [3+3]-cycloaddition reaction of 2-azidoacrylic acid derivatives with pyrrolphenylketone is also used as a key stage in the synthesis of new compounds .Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C8H6N2O2.K/c11-8(12)6-3-7-4-9-1-2-10(7)5-6;/h1-5H,(H,11,12);/q;+1/p-1 .Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound [K(C6H3N2O4)(C6H4N2O4)(H2O)2]n, which includes a potassium cation and a hydrogen pyrazine-2,3-dicarboxylate anion, has been structurally characterized. It demonstrates unique interactions involving potassium cations and organic ligands, contributing to the stabilization of the crystal structure through hydrogen bonds (Tombul, Güven, & Svoboda, 2007).

Chemical Synthesis

Pyrrolo[1,2-a]pyrazines can be selectively acylated at the α-position of the pyrrole ring, as demonstrated in the acylation process with acetic anhydride and various acid chlorides. This study highlights the selective reactivity of these compounds in chemical synthesis (Terenin, Butkevich, Ivanov, & Kabanova, 2008).

Crystal Structure and Thermochemistry

Research on potassium 2-pyrazine carboxylate C5H3KN2O2, a structurally similar compound, involves synthesis, crystal structure characterization, and thermal analysis. This study provides insights into the thermochemical properties of such compounds (Di, Zhang, Kong, & Zhou, 2016).

Reactivity and Synthesis of Novel Derivatives

Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate serves as a starting material for synthesizing natural alkaloid analogues, demonstrating the compound's utility in creating novel chemical entities (Voievudskyi, Astakhina, Kryshchyk, Petuhova, & Shyshkina, 2016).

Electrodialysis in Preparation

The use of electrodialysis in separating and preparing derivatives of pyrazine dicarboxylic acid, an intermediate in pharmaceutical production, is an important process highlighting the compound's relevance in drug synthesis (Sridhar & Palaniappan, 1989).

Luminescence in Lanthanide Organic Frameworks

Lanthanide organic frameworks incorporating potassium pyrazine derivatives demonstrate unique luminescence properties, indicating potential applications in materials science and optoelectronics (Yang, Zhao, Qi, & Lu, 2014).

Radical-Based Arylation

Potassium t-butoxide has been shown to promote the biaryl coupling of electron-deficient nitrogen heterocycles, including pyrazines, suggesting a role in radical-based chemical synthesis (Yanagisawa, Ueda, Taniguchi, & Itami, 2008).

Safety and Hazards

Zukünftige Richtungen

Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Wirkmechanismus

Target of Action

Potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolo[1,2-a]pyrazine derivatives exhibit more antibacterial, antifungal, and antiviral activities .

Biochemical Pathways

It is known that pyrrolo[1,2-a]pyrazine derivatives can influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Eigenschaften

IUPAC Name |

potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2.K/c11-8(12)6-3-7-4-9-1-2-10(7)5-6;/h1-5H,(H,11,12);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKIRFBHBYBQJY-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=C2C=N1)C(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5KN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

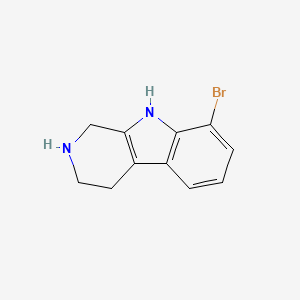

![5-Bromo-3-methylimidazo[2,1-B][1,3]thiazole](/img/structure/B2353899.png)

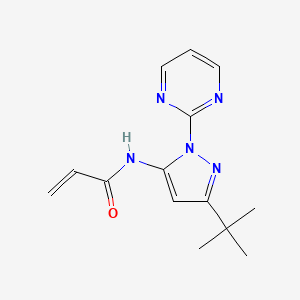

![4-[(Piperidin-1-yl)methyl]oxan-4-ol](/img/structure/B2353903.png)

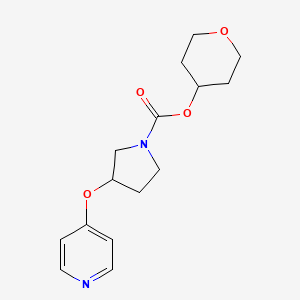

![4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one](/img/structure/B2353906.png)

![1-({1-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2353907.png)

![(4S)-4-[(5S,10R,13S,14S,17S)-7,15-Dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B2353910.png)

![3-(4-chlorophenyl)-N-(2-thienylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2353911.png)

![2-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-6-fluorobenzamide](/img/structure/B2353917.png)

![3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2353919.png)